N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a pyrazole carboxamide moiety
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-9-10(2)20-21-14(9)15(22)19-16(6-3-7-16)12-5-4-11(17)8-13(12)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURAEEDPBGJYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and pyrazole intermediates. The difluorophenyl group is introduced through a substitution reaction, followed by the formation of the carboxamide linkage. Common reagents used in these reactions include organometallic reagents, halogenating agents, and amide coupling reagents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the interactions of difluorophenyl-containing compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound shares a similar cyclobutyl and carboxamide structure but differs in the substituents on the aromatic ring.
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound contains a difluorophenyl group but has a different heterocyclic core.
Uniqueness
N-[1-(2,4-difluorophenyl)cyclobutyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of structural features, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance stability and binding affinity, while the cyclobutyl and pyrazole moieties provide additional sites for interaction with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
